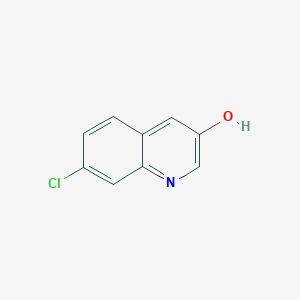

7-Chloroquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFCUFKFKVHHCGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261454-55-0 | |

| Record name | 7-chloroquinolin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloroquinolin-3-ol: Properties, Structure, and Potential Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 7-Chloroquinolin-3-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly accessible literature, this document synthesizes available information, theoretical predictions, and established knowledge of the broader quinoline class to offer valuable insights for scientific professionals.

Introduction: The Significance of the 7-Chloroquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 7-position is a key structural feature of many potent therapeutic agents, most notably the antimalarial drug chloroquine. This substitution pattern is known to influence the molecule's electronic properties, metabolic stability, and interactions with biological targets.[4] The hydroxyl group at the 3-position introduces a site for hydrogen bonding and potential metabolic transformations, making this compound a molecule with intriguing, yet underexplored, potential.[5][6]

Molecular Structure and Identification

This compound is a substituted quinoline with a chlorine atom at position 7 and a hydroxyl group at position 3 of the quinoline ring system.

-

Molecular Formula: C₉H₆ClNO[7]

-

IUPAC Name: this compound[7]

-

SMILES: C1=CC(=CC2=NC=C(C=C21)O)Cl[7]

-

InChI Key: KFCUFKFKVHHCGF-UHFFFAOYSA-N[7]

The structure consists of a fused benzene and pyridine ring. The electron-withdrawing nature of the chlorine atom at the 7-position and the interplay of inductive and resonance effects of the hydroxyl group at the 3-position are expected to significantly influence the molecule's reactivity and physicochemical properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 179.60 g/mol | PubChem |

| Monoisotopic Mass | 179.0138 Da | [7] |

| XlogP (predicted) | 2.7 | [7] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 33.1 Ų | PubChem |

Synthesis of this compound: A Proposed Pathway

While a specific, optimized synthesis for this compound is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 3-hydroxyquinolines. A recently reported method involves the reaction of an appropriately substituted o-acylaniline with an α-hydroxyketone.[5]

A proposed synthetic pathway for this compound could involve the reaction of 2-amino-4-chlorobenzaldehyde with a suitable two-carbon synthon that can provide the C2 and C3 atoms of the quinoline ring with the desired hydroxyl group at C3.

A more general and potentially applicable approach is the acid-catalyzed reaction of an o-acylaniline with an α-hydroxyketone, which proceeds through an interrupted Heyns rearrangement.[5] For the synthesis of this compound, this would involve the reaction of a 2-amino-4-chlorophenyl ketone with a suitable α-hydroxyketone.

Proposed Synthesis Workflow:

Caption: A proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-4-chloroacetophenone (1 equivalent) in a suitable solvent such as toluene or methanol, add the α-hydroxyketone (1.1 equivalents).

-

Catalysis: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid or hydrochloric acid).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Causality in Experimental Choices: The choice of an acid catalyst is crucial for the initial imine formation between the aniline and the ketone. The subsequent intramolecular cyclization and dehydration to form the aromatic quinoline ring are also promoted under these conditions. The selection of solvents would depend on the solubility of the starting materials and the reaction temperature required.

Spectroscopic and Structural Characterization (Anticipated)

The definitive structural elucidation of this compound would rely on a combination of spectroscopic techniques. Based on the known spectra of related 7-chloroquinoline derivatives, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the quinoline ring. The chemical shifts and coupling constants would be influenced by the positions of the chlorine and hydroxyl substituents. A broad singlet corresponding to the hydroxyl proton would also be present, which would be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C3) would appear in the region of δ 140-150 ppm, while the carbon attached to the chlorine atom (C7) would be in a similar downfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1650 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would show a molecular ion peak corresponding to the exact mass of C₉H₆ClNO. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Predicted collision cross section data for various adducts are available.[7]

Reactivity and Potential for Further Functionalization

The 3-hydroxyquinoline moiety is a versatile platform for further chemical modifications.[5][6] The hydroxyl group can be a handle for various transformations:

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of side chains, which can be used to modulate the compound's pharmacokinetic and pharmacodynamic properties.

-

Electrophilic Aromatic Substitution: The quinoline ring can undergo electrophilic substitution reactions. The directing effects of the hydroxyl and chloro substituents would influence the position of substitution. For instance, bromination of a 3-hydroxyquinoline derivative has been shown to occur at the 4-position.[5]

-

Conversion to a Triflate: The hydroxyl group can be converted to a triflate, which is an excellent leaving group for cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other functional groups at the 3-position.[5]

Biological Activity and Applications in Drug Development

While the specific biological activities of this compound have not been extensively reported, the broader class of 7-chloroquinoline derivatives has shown significant therapeutic potential, particularly as antimalarial and anticancer agents.[1][2][3][8]

Potential as an Antimalarial Agent:

The 7-chloroquinoline scaffold is the cornerstone of chloroquine, a historically important antimalarial drug. The mechanism of action of chloroquine involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. It is plausible that this compound could exhibit antimalarial activity, and its hydroxyl group could potentially be functionalized to create novel derivatives with improved efficacy or the ability to overcome drug resistance.[4]

Potential as an Anticancer Agent:

Numerous 7-chloroquinoline derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[1][2][3] The proposed mechanisms of action are diverse and include the inhibition of protein kinases and the induction of apoptosis.[3][9] The structural features of this compound make it a candidate for investigation as an anticancer agent.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scielo.br [scielo.br]

- 4. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. imtm.cz [imtm.cz]

An In-depth Technical Guide to the Synthesis of 7-Chloroquinolin-3-ol

Introduction: The Significance of the 7-Chloroquinolin-3-ol Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds. Among its many derivatives, this compound stands out as a key building block in the development of novel therapeutics. The presence of the chlorine atom at the 7-position significantly influences the molecule's electronic properties and metabolic stability, often enhancing its biological activity. The hydroxyl group at the 3-position provides a crucial site for further functionalization, allowing for the synthesis of diverse libraries of compounds with potential applications as kinase inhibitors, anti-malarial agents, and anti-cancer drugs. This guide provides a comprehensive overview of the synthetic pathways leading to this compound, offering a critical analysis of established methods and exploring modern synthetic strategies for researchers in drug discovery and development.

Strategic Approaches to the Quinoline Core: A Retrosynthetic Analysis

The synthesis of substituted quinolines has been a subject of extensive research for over a century, leading to the development of several named reactions that are still widely used today. When considering the synthesis of this compound, the primary challenge lies in achieving the desired regiochemistry of both the chloro and hydroxyl substituents on the quinoline core. A retrosynthetic analysis reveals two main strategic disconnections:

-

Formation of the Pyridine Ring (Annulation to a Benzene Derivative): This is the most common approach, typically starting from a substituted aniline, in this case, 3-chloroaniline. The pyridine ring is then constructed through condensation and cyclization with a suitable three-carbon synthon.

-

Modification of a Pre-existing Quinoline Core: This approach involves the synthesis of a more accessible 7-chloroquinoline derivative, followed by chemical transformations to introduce the hydroxyl group at the 3-position.

This guide will delve into specific examples of both strategies, providing detailed protocols and mechanistic insights.

Pathway 1: The Gould-Jacobs Reaction as an Entry Point to 7-Chloro-4-hydroxyquinoline-3-carboxylates

While not a direct route to this compound, the Gould-Jacobs reaction is a robust and well-documented method for the synthesis of 7-chloro-4-hydroxyquinoline-3-carboxylic acid derivatives, which are valuable precursors.[1][2] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization.[1]

Reaction Scheme:

Caption: Gould-Jacobs reaction pathway to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[2]

Step 1: Condensation of 3-Chloroaniline and Diethyl ethoxymethylenemalonate (DEMM)

-

In a round-bottom flask, combine 3-chloroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

-

Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.

-

The intermediate, ethyl 2-(((3-chlorophenyl)amino)methylene)malonate, is often used in the next step without further purification.

Step 2: Thermal Cyclization

-

Heat a high-boiling point solvent, such as Dowtherm A or diphenyl ether, to approximately 250 °C in a separate flask equipped with a reflux condenser.

-

Slowly add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the reaction at 250 °C for 15-30 minutes.

-

Cool the reaction mixture to room temperature, which should cause the product to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent, and dry to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

| Step | Reagents and Conditions | Typical Yield | Reference |

| Condensation | 3-Chloroaniline, Diethyl ethoxymethylenemalonate, 100-110 °C | >90% | [2] |

| Cyclization | Dowtherm A or Diphenyl ether, 250 °C | 85-95% | [2] |

Mechanistic Considerations and Rationale

The initial step is a nucleophilic substitution of the ethoxy group of DEMM by the aniline nitrogen. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks one of the ester carbonyls, followed by elimination of ethanol to form the quinolone ring. The high temperature is necessary to overcome the activation energy for the cyclization.

Pathway 2: A Multi-Step Approach from the Gould-Jacobs Product

While the Gould-Jacobs reaction provides a 4-hydroxyquinoline, this intermediate can potentially be converted to the desired 3-hydroxyquinoline through a series of chemical transformations. This hypothetical pathway highlights the versatility of the quinoline core and the strategic application of functional group interconversions.

Proposed Reaction Scheme:

Caption: A proposed multi-step pathway to this compound from a Gould-Jacobs product.

This pathway involves four key transformations:

-

Chlorination of the 4-hydroxyl group: The 4-hydroxyl group can be converted to a more versatile leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃).

-

Reductive dechlorination at the 4-position: The 4-chloro substituent can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C).

-

Hydrolysis of the ester: The ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

-

Conversion of the carboxylic acid to a hydroxyl group: This transformation can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements, which proceed through an isocyanate intermediate that can be hydrolyzed to an amine, followed by diazotization and hydrolysis to the alcohol.

Each of these steps would require careful optimization to achieve good yields and selectivity.

Pathway 3: Alternative Cyclization Strategies for Direct 3-Hydroxyquinoline Synthesis

To circumvent the multi-step process described above, alternative strategies that directly lead to the 3-hydroxyquinoline core are highly desirable. While less common than the Gould-Jacobs reaction for 4-hydroxyquinolines, some classical methods can be adapted for this purpose.

The Conrad-Limpach-Knorr Synthesis and its Variants

The Conrad-Limpach-Knorr synthesis typically involves the reaction of anilines with β-ketoesters.[3] By carefully choosing the β-ketoester, it is possible to influence the regioselectivity of the cyclization to favor the formation of a 3-hydroxyquinoline derivative. For instance, the condensation of 3-chloroaniline with ethyl 3-ethoxyacrylate could potentially lead to an intermediate that cyclizes to form a 3-alkoxy-7-chloroquinoline, which could then be dealkylated to the desired this compound.

Modern Synthetic Approaches

More contemporary methods, such as metal-catalyzed intramolecular cyclizations, offer promising alternatives. For example, the cyclization of N-(2-alkynyl)anilines has been shown to be a versatile method for the synthesis of substituted quinolines. By starting with an appropriately substituted 3-chloro-N-(propargyl)aniline derivative, it might be possible to achieve a regioselective cyclization that yields a 3-functionalized-7-chloroquinoline, which could then be converted to the 3-ol.

Conclusion and Future Outlook

The synthesis of this compound remains a challenging yet important endeavor for medicinal chemists. While a direct and high-yielding one-pot synthesis is not yet well-established, several viable multi-step pathways exist. The Gould-Jacobs reaction provides a reliable entry point to a versatile 7-chloro-4-hydroxyquinoline-3-carboxylate intermediate, which can be further elaborated to the desired product. Future research in this area should focus on the development of more direct and efficient methods, possibly through the exploration of novel catalytic systems and the adaptation of modern synthetic methodologies to achieve regioselective cyclizations that favor the formation of the 3-hydroxyquinoline scaffold. The continued development of synthetic routes to this valuable building block will undoubtedly facilitate the discovery of new and improved therapeutic agents.

References

-

Benign and proficient procedure for preparation of quinoline derivatives. Journal of Population Therapeutics and Clinical Pharmacology, 30(18), 3002-3017. Retrieved from [Link][4]

- Conrad-Limpach-Knorr synthesis. In Name Reactions in Heterocyclic Chemistry (pp. 556-563). John Wiley & Sons, Inc.

-

4,7-dichloroquinoline. Organic Syntheses Procedure. Retrieved from [Link][2]

Sources

Physical and chemical properties of 7-Chloroquinolin-3-ol

An In-depth Technical Guide to 7-Chloroquinolin-3-ol: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data on this specific molecule is sparse, this document synthesizes information from analogous structures and computational predictions to offer a robust profile. We will delve into its core molecular attributes, predicted physicochemical properties, expected spectroscopic signatures, and key aspects of its chemical reactivity. Furthermore, this guide explores the broader context of the 7-chloroquinoline scaffold as a privileged structure in the synthesis of therapeutic agents and outlines essential safety and handling protocols. The insights herein are designed to equip researchers and scientists with the foundational knowledge required for the effective use of this compound in experimental design and synthesis.

Core Molecular Attributes and Structure

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Its structure is characterized by a quinoline bicyclic system substituted with a chlorine atom at position 7 and a hydroxyl group at position 3. The presence of the quinoline nitrogen, the electron-withdrawing chloro group, and the phenolic hydroxyl group dictates its chemical personality and reactivity.

Below is a summary of its key identifiers and computed properties.[1][2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1261454-55-0 | BLD Pharm[3] |

| Molecular Formula | C₉H₆ClNO | PubChem[1] |

| Molecular Weight | 179.60 g/mol | PubChem[2] |

| Monoisotopic Mass | 179.0138 Da | PubChem[1] |

| InChI Key | KFCUFKFKVHHCGF-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1=CC(=CC2=NC=C(C=C21)O)Cl | PubChem[1] |

| Predicted XlogP | 2.7 | PubChem[1] |

Caption: Chemical structure of this compound.

Physicochemical Properties: An Analysis

-

Physical State: Expected to be a solid at room temperature, similar to other substituted quinolinols.

-

Solubility: The presence of the hydroxyl group allows for hydrogen bonding, suggesting slight solubility in polar protic solvents like water and alcohols. The aromatic backbone and chlorine atom contribute to its lipophilicity, indicating good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.

-

Acidity and Basicity (pKa): The molecule is amphoteric. The quinoline nitrogen atom is weakly basic (pKa of the conjugate acid is typically around 4-5). The hydroxyl group at position 3 is weakly acidic (phenolic, with an estimated pKa around 8-10), capable of being deprotonated by a suitable base.

-

Melting Point: Substituted quinolines are crystalline solids. The melting point is expected to be relatively high due to the planar aromatic structure and potential for intermolecular hydrogen bonding.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is crucial for structure verification. While a dedicated spectrum for this compound is not available, the following signatures can be anticipated.

3.1. Nuclear Magnetic Resonance (¹H and ¹³C NMR)

-

¹H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will appear as doublets and singlets, with their specific chemical shifts influenced by the electronic effects of the chloro and hydroxyl substituents. The phenolic -OH proton would likely appear as a broad singlet, the position of which is dependent on solvent and concentration.

-

¹³C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbon bearing the hydroxyl group (C3) would be shifted downfield (approx. 150-160 ppm), while the carbon attached to the chlorine (C7) would also be influenced.

3.2. Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present. For comparison, the related compound 7-chloro-4-hydroxyquinoline shows characteristic peaks that can be used as a reference.[4]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C=C and C=N Stretches: Multiple sharp peaks between 1500-1650 cm⁻¹ are characteristic of the quinoline aromatic ring system.

-

C-O Stretch: A peak around 1200-1300 cm⁻¹ would indicate the phenolic C-O bond.

-

C-Cl Stretch: A signal in the fingerprint region, typically 700-800 cm⁻¹, would correspond to the C-Cl bond.

3.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

-

Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ at m/z ≈ 179.

-

Isotopic Pattern: A critical diagnostic feature would be the isotopic pattern caused by the chlorine atom. Two peaks, [M]⁺ and [M+2]⁺, would be observed in an approximate intensity ratio of 3:1, which is characteristic of a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is governed by its three primary functional components: the quinoline ring, the hydroxyl group, and the chloro substituent.

Caption: Key reactive sites on the this compound scaffold.

4.1. Key Reactions

-

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation with appropriate electrophiles under basic conditions to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties.

-

Reactions at the Quinoline Nitrogen: As a weak base, the nitrogen can be protonated to form salts. It can also undergo N-alkylation to produce quaternary quinolinium salts.

-

Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the nitrogen atom. However, reactions can be directed to specific positions under forcing conditions. More relevant is the nucleophilic aromatic substitution (SNAE), where other positions on the ring (like position 4 in the precursor 4,7-dichloroquinoline) are highly reactive.[5]

4.2. Proposed Synthetic Workflow A common route to substituted quinolines is the Gould-Jacobs reaction. A plausible synthesis for this compound would involve the reaction of a substituted aniline with a suitable three-carbon component, followed by cyclization.

Caption: A plausible, though indirect, synthetic pathway to a related quinolinol isomer.

Note: The direct synthesis of the 3-ol isomer is more complex than the common synthesis of the 4-ol isomer shown. It often requires specialized starting materials or multi-step functional group interconversions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine.[6][7] The chlorine at the 7-position is often crucial for biological activity. Derivatives of this core structure have been extensively investigated for a wide range of therapeutic applications.

-

Antimalarial Agents: Many studies focus on synthesizing new 7-chloroquinoline analogues to combat drug-resistant strains of Plasmodium falciparum. Modifications often involve altering the side chain at the 4-position to enhance efficacy or overcome resistance mechanisms.[6][8]

-

Anticancer Agents: The quinoline ring is a "privileged scaffold" that can interact with various biological targets, including protein kinases.[9] Numerous 7-chloroquinoline derivatives, particularly hydrazones and chalcones, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast, colon, and lung cancer.[8][10][11]

-

Antibacterial and Other Activities: The scaffold has also been used to develop compounds with antibacterial, anti-inflammatory, and antiviral properties.[11][12]

Caption: The 7-chloroquinoline core as a versatile scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate precautions.

Hazard Identification: Based on data for closely related compounds, this compound is classified with the following hazards:

6.1. Recommended Handling Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE):

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.

-

Spill Response: In case of a spill, avoid dust formation.[13] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]

6.2. Storage

-

Store in a tightly closed container.[16]

-

Keep in a cool, dry, and well-ventilated place away from incompatible substances.[17]

References

-

Molbase. (n.d.). This compound chemical label. Retrieved from [Link]

-

Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 253-264. Retrieved from [Link]

-

Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78, 461-464. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521963, 7-Chloroquinoline. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2008). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 18(18), 5122-5125. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3018273, 7-Chloroquinolin-4-ol hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64989297, this compound. Retrieved from [Link]

-

de Souza, A. L. F., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136229135, 3-Chloroquinolin-7-ol. Retrieved from [Link]

-

Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66593, 7-Chloro-4-hydroxyquinoline. Retrieved from [Link]

-

Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203. Retrieved from [Link]

-

Malawska, B., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(18), 3243. Retrieved from [Link]

-

Ghorab, M. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Retrieved from [Link]

-

da Silva, G. O., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(11), 2393-2403. Retrieved from [Link]

-

Jain, S., et al. (2015). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. Journal of Medicinal Chemistry, 58(17), 6847-6865. Retrieved from [Link]

-

Rojas, L., et al. (2020). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. Journal of Chemical Research, 44(1-2), 1-7. Retrieved from [Link]

-

MESA. (2022). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2023). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org. Retrieved from [Link]

-

Jampilek, J. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(23), 7247. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1261454-55-0|this compound|BLD Pharm [bldpharm.com]

- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scielo.br [scielo.br]

- 10. tandfonline.com [tandfonline.com]

- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. chemical-label.com [chemical-label.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. aksci.com [aksci.com]

Introduction: The Structural Imperative of 7-Chloroquinolin-3-ol

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Chloroquinolin-3-ol

Prepared by: A Senior Application Scientist

This compound is a heterocyclic compound belonging to the quinoline family, a structural motif of significant interest in medicinal chemistry and materials science. Quinoline derivatives are known for a wide array of pharmacological activities, including antimalarial, antibacterial, and anticancer properties.[1][2][3] The precise substitution pattern on the quinoline core, such as the placement of chloro and hydroxyl groups in this compound, is critical in defining its chemical reactivity, biological targets, and overall efficacy.

Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for any meaningful research and development endeavor. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis, quality control, and application of this compound. We will not only present the data but also delve into the causal reasoning behind the experimental design and the logic of spectral interpretation, reflecting a field-proven approach to analytical chemistry.

Workflow for Spectroscopic Elucidation

The structural verification of a synthesized compound like this compound follows a logical and synergistic workflow. Each analytical technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for confirmation.

Caption: A typical workflow for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, we are interested in both ¹H NMR to map the proton environments and ¹³C NMR to define the carbon skeleton.

Expert Insight: Solvent Selection

The choice of NMR solvent is a critical experimental parameter. While CDCl₃ is a common choice, for a molecule with a hydroxyl group, a hydrogen-bond accepting solvent like DMSO-d₆ is often superior.[4] This is because DMSO-d₆ stabilizes the hydroxyl proton through hydrogen bonding, slowing down its chemical exchange rate. This results in a sharper, more observable -OH signal, which might otherwise be a very broad resonance that is difficult to distinguish from the baseline.[4][5]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Set a spectral width of -2 to 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set a spectral width of 0 to 200 ppm.

-

Accumulate at least 1024 scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C) and Fourier transformation. Reference the spectra to the residual DMSO solvent peak (δ 2.50 for ¹H, δ 39.52 for ¹³C).

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), splitting patterns (multiplicity), and integration values.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.5 - 8.7 | Doublet (d) | ~2.5 Hz | 1H |

| H-4 | ~7.2 - 7.4 | Doublet (d) | ~2.5 Hz | 1H |

| H-5 | ~8.0 - 8.2 | Doublet (d) | ~9.0 Hz | 1H |

| H-6 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ~9.0, 2.0 Hz | 1H |

| H-8 | ~7.9 - 8.1 | Doublet (d) | ~2.0 Hz | 1H |

| 3-OH | ~9.5 - 10.5 | Broad Singlet (br s) | - | 1H |

Causality of Assignments:

-

Aromatic Region (7.0-9.0 ppm): The protons on the quinoline core appear in this characteristic downfield region due to the deshielding effect of the aromatic ring current.[6]

-

H-2 and H-4: These protons are part of the pyridine ring. H-2 is adjacent to the nitrogen atom, making it the most deshielded proton. They exhibit a small four-bond coupling (⁴J), often called a meta-coupling, to each other.

-

H-5, H-6, H-8: These protons are on the benzene portion of the core. H-5 and H-6 show a large ortho-coupling (~9.0 Hz). H-6 is further split by a smaller meta-coupling to H-8. H-8 appears as a doublet due to this small meta-coupling with H-6. The deshielding of H-8 is enhanced by its proximity to the chlorine atom (the peri effect).

-

Hydroxyl Proton (3-OH): The phenolic proton appears significantly downfield, its exact position being sensitive to concentration and temperature.[7] Its broadness is due to chemical exchange, although this is reduced in DMSO.[8]

¹³C NMR Data Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

| Carbon Assignment | Expected δ (ppm) |

| C-2 | ~145 - 148 |

| C-3 | ~150 - 153 |

| C-4 | ~110 - 113 |

| C-4a | ~148 - 150 |

| C-5 | ~126 - 128 |

| C-6 | ~124 - 126 |

| C-7 | ~133 - 136 |

| C-8 | ~120 - 122 |

| C-8a | ~128 - 130 |

Causality of Assignments:

-

C-3: As the carbon atom bearing the electron-withdrawing hydroxyl group, C-3 is expected to be significantly deshielded and appear far downfield.

-

C-7: The carbon directly attached to the chlorine atom (C-7) will also be deshielded.

-

Quaternary Carbons (C-4a, C-8a): These carbons, located at the ring fusion, often have distinct chemical shifts and can be confirmed using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

-

General Aromatic Carbons: The remaining carbons appear in the typical aromatic region of 110-150 ppm.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of this compound with ~100 mg of dry, powdered KBr. Grind the mixture thoroughly and press it into a thin, transparent disc using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Scan the range from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

IR Data Interpretation

The IR spectrum confirms the presence of the key functional groups: the hydroxyl group, the aromatic system, and the carbon-chlorine bond.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 - 3400 | Broad, Strong | O-H stretch (phenolic) |

| ~3000 - 3100 | Medium, Sharp | Aromatic C-H stretch |

| ~1550 - 1650 | Strong to Medium | C=C and C=N ring stretching |

| ~1450 - 1500 | Medium | Aromatic ring stretching |

| ~1200 - 1300 | Strong | C-O stretch (phenolic) |

| ~800 - 850 | Strong | C-H out-of-plane bending |

| ~700 - 800 | Strong | C-Cl stretch |

Causality of Assignments:

-

O-H Stretch: The broad and strong absorption above 3200 cm⁻¹ is a definitive indicator of a hydrogen-bonded hydroxyl group.[10]

-

Aromatic C-H Stretch: The sharp peaks just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic nature of the quinoline core.[9][11]

-

Ring Stretching: The absorptions in the 1450-1650 cm⁻¹ region are due to the complex vibrations of the C=C and C=N bonds within the fused aromatic rings.[12][13]

-

C-Cl Stretch: The C-Cl bond vibration typically appears in the fingerprint region (below 1000 cm⁻¹) and is a strong indicator of the chloro-substituent.[2]

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. Electron Ionization (EI) is a common technique for this type of analysis.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

-

Ionization: Use a standard Electron Ionization (EI) source at 70 eV. This high energy ensures fragmentation and the creation of a characteristic pattern.[14]

-

Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

MS Data Interpretation

The mass spectrum will show the molecular ion peak (M⁺) and several fragment ions. The presence of chlorine is readily identified by the characteristic isotopic pattern.

| m/z | Expected Relative Intensity | Assignment |

| 179/181 | M⁺ / [M+2]⁺ (3:1 ratio) | Molecular Ion |

| 151/153 | Moderate | [M - CO]⁺ |

| 144 | Moderate | [M - Cl]⁺ |

| 116 | Strong | [M - CO - Cl]⁺ |

Causality of Assignments:

-

Molecular Ion and Isotope Pattern: The molecular ion peak for C₉H₆ClNO will appear at m/z 179.[15] Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), a second peak will appear at m/z 181 with approximately one-third the intensity of the m/z 179 peak. This 3:1 [M]⁺/[M+2]⁺ ratio is a definitive signature for a molecule containing one chlorine atom.

-

Fragmentation Pathways: EI-MS is a high-energy technique that causes the molecular ion to fragment in predictable ways.[14][16]

-

Loss of CO: Hydroxyquinolines are known to undergo fragmentation by losing a molecule of carbon monoxide (28 Da), leading to a fragment at m/z 151/153.[17][18]

-

Loss of Cl: The carbon-chlorine bond can cleave, resulting in the loss of a chlorine radical (35 Da), giving a peak at m/z 144.

-

Consecutive Losses: A common and often prominent fragment results from the sequential loss of CO and then Cl, resulting in a stable ion at m/z 116.

-

Caption: Key fragmentation pathways for this compound under EI-MS.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework and the specific substitution pattern on the quinoline core. IR spectroscopy provides unequivocal evidence for the key hydroxyl and chloro functional groups. Finally, high-resolution mass spectrometry confirms the elemental composition via the exact mass and the presence of a single chlorine atom through its distinct isotopic signature, while the fragmentation pattern corroborates the proposed structure. This multi-faceted analytical approach provides a robust and self-validating confirmation of the molecular identity, a critical foundation for all subsequent research and development activities.

References

-

Reddit. (2023). Hydroxyl Groups in NMR. Available at: [Link]

-

Tomić, Z. D., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at: [Link]

-

de Souza, M. V. N., et al. (2021). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed. Available at: [Link]

-

Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology. Available at: [Link]

-

Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

-

Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PubMed. Available at: [Link]

-

Faidallah, H. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. Available at: [Link]

-

Fiveable. Interpreting Infrared Spectra. Organic Chemistry Class Notes. Available at: [Link]

-

Otting, G., & Wüthrich, K. (1992). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. PubMed. Available at: [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?. Available at: [Link]

-

Wang, J., et al. (2022). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

-

Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available at: [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Available at: [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

Royal Society of Chemistry. (2025). Synthesis and in vitro antiprotozoal evaluation of novel Knoevenagel hydroxychloroquine derivatives. (Supporting Information). Available at: [Link]

-

American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Gutiérrez, T., et al. (2023). Optimization of the synthesis, in silico ADME/Tox profiling studies, and evaluation of the antimalarial activity of (7-chloroquinolin-4-ylthio)alkylbenzoate derivatives. SAGE Journals. Available at: [Link]

-

Oriental Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Available at: [Link]

-

Faidallah, H. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. Available at: [Link]

-

PubChem - NIH. 7-Chloroquinoline. Available at: [Link]

-

Clugston, D. M., & MacLean, D. B. (1965). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available at: [Link]

-

YouTube. (2021). Lec15 - IR Spectra of Aromatic Compounds. Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available at: [Link]

-

National Center for Biotechnology Information. (2014). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. PMC - PubMed Central. Available at: [Link]

-

MDPI. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Interaction. Available at: [Link]

-

National Institutes of Health. (2023). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Available at: [Link]

-

ACS Publications. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available at: [Link]

-

Der Pharma Chemica. (2013). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

PubChemLite. This compound (C9H6ClNO). Available at: [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. fiveable.me [fiveable.me]

- 13. m.youtube.com [m.youtube.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 16. benchchem.com [benchchem.com]

- 17. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to 7-Chloroquinolin-3-ol (CAS 1261454-55-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Chloroquinolin-3-ol, registered under CAS number 1261454-55-0, is a halogenated derivative of the quinoline scaffold. The quinoline ring system is a foundational structural motif in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a chlorine atom at the 7-position and a hydroxyl group at the 3-position of the quinoline nucleus is anticipated to modulate its physicochemical properties and biological activity, making it a compound of significant interest for further investigation in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of this compound, including its physicochemical characteristics, potential synthetic routes, a discussion of its anticipated biological significance based on related structures, and detailed protocols for its characterization.

Physicochemical Characterization

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆ClNO.[4] Its structure consists of a quinoline core, which is a fused bicyclic system comprising a benzene ring and a pyridine ring. Key substitutions include a chlorine atom at the 7-position and a hydroxyl group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261454-55-0 | Internal Data |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.60 g/mol | [5] |

| Predicted XlogP | 2.7 | [4] |

| Monoisotopic Mass | 179.0138 Da | [4] |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | Inferred from related compounds |

Synthesis and Purification

A plausible synthetic strategy for this compound could involve a multi-step sequence starting from a suitably substituted aniline derivative. One such conceptual pathway is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C9H6ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The 7-Chloroquinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Abstract

The 7-chloroquinoline scaffold represents a cornerstone in medicinal chemistry, most famously embodied by the antimalarial drug chloroquine. This technical guide provides an in-depth exploration of the discovery, synthetic methodologies, and evolving therapeutic applications of this pivotal heterocyclic system. We will delve into the historical context of its development, detail key synthetic pathways such as the Gould-Jacobs reaction, and elucidate the biochemical mechanisms underpinning its antimalarial and immunomodulatory activities. Furthermore, this guide will examine the critical structure-activity relationships that have driven the development of next-generation 7-chloroquinoline derivatives for a range of diseases, including cancer and viral infections. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the 7-chloroquinoline core and its enduring significance in pharmacotherapy.

A Serendipitous Discovery and Wartime Imperative: The History of 7-Chloroquinoline

The story of 7-chloroquinoline is inextricably linked with the quest for synthetic antimalarials to replace quinine, a natural product derived from the bark of the Cinchona tree.[1] While quinine had been the primary treatment for malaria for centuries, its supply became precarious during times of conflict.

German scientists at Bayer, led by Hans Andersag, first synthesized chloroquine, then named "Resochin," in 1934.[2][3] However, it was initially shelved due to perceived toxicity. The impetus for its rediscovery came during World War II when Allied forces faced a critical shortage of quinine.[4] American researchers, after capturing the related German compound "Sontochin" in Tunis, embarked on a program to develop improved antimalarials.[2][3] This led them to re-examine Resochin, realizing that it was identical to their newly synthesized, highly effective compound, which they named chloroquine.[2] Following the war, chloroquine became a cornerstone of global malaria eradication campaigns.[2]

The widespread use of chloroquine, however, inevitably led to the emergence of drug-resistant strains of Plasmodium falciparum, the deadliest malaria parasite.[3] This challenge spurred further research into the 7-chloroquinoline scaffold, leading to the development of derivatives like hydroxychloroquine, which exhibits a more favorable toxicity profile and has found applications in autoimmune diseases.[1][5]

Foundational Synthesis of the 7-Chloroquinoline Core

The construction of the 7-chloroquinoline ring system is a critical step in the synthesis of numerous pharmaceuticals. Several named reactions have been instrumental in this regard, with the Gould-Jacobs reaction being a particularly prominent and versatile method.

The Gould-Jacobs Reaction: A Step-by-Step Protocol

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines, which are key intermediates in the synthesis of 7-chloroquinoline derivatives.[6] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by thermal cyclization.

Experimental Protocol: Synthesis of 4,7-dichloroquinoline intermediate via Gould-Jacobs Reaction

-

Step 1: Condensation.

-

In a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture, typically on a steam bath, to initiate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the aniline.

-

-

Step 2: Cyclization.

-

The resulting anilidomethylenemalonate is then subjected to high-temperature thermal cyclization. This is often achieved by heating in a high-boiling point solvent such as diphenyl ether or Dowtherm A to temperatures around 250°C.

-

The cyclization can also be performed neat or under microwave irradiation to significantly reduce reaction times.

-

-

Step 3: Saponification and Decarboxylation.

-

The cyclized product, a 4-hydroxy-3-carboalkoxyquinoline, is then saponified using a base, such as sodium hydroxide, to hydrolyze the ester to a carboxylic acid.

-

Subsequent heating of the resulting acid leads to decarboxylation, yielding the 4-hydroxy-7-chloroquinoline.

-

-

Step 4: Chlorination.

-

The 4-hydroxy-7-chloroquinoline is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to replace the hydroxyl group with a chlorine atom, yielding the final 4,7-dichloroquinoline intermediate.[7]

-

Diagram: Gould-Jacobs Reaction Workflow

Caption: Workflow for the synthesis of 4,7-dichloroquinoline via the Gould-Jacobs reaction.

Alternative Synthetic Routes

While the Gould-Jacobs reaction is widely used, other methods for quinoline synthesis are also noteworthy:

-

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9][10][11]

-

Doebner-von Miller Reaction: This reaction utilizes an α,β-unsaturated carbonyl compound reacting with an aniline in the presence of an acid catalyst.[12]

The choice of synthetic route often depends on the desired substitution pattern on the quinoline ring and the availability of starting materials.

Mechanisms of Action: From Malaria to Autoimmunity

The therapeutic versatility of 7-chloroquinoline compounds stems from their ability to modulate fundamental biological processes. Their mechanisms of action are best understood in the contexts of malaria and autoimmune diseases.

Antimalarial Mechanism of Action

The antimalarial activity of chloroquine is primarily exerted within the acidic food vacuole of the malaria parasite.[3]

-

Accumulation: As a weak base, chloroquine readily crosses biological membranes in its unprotonated form. Upon entering the acidic food vacuole of the parasite, it becomes protonated and trapped, leading to its accumulation at high concentrations.[3]

-

Inhibition of Heme Polymerization: During its lifecycle within red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Chloroquine is thought to bind to heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[2][13]

-

Toxicity and Parasite Death: The accumulation of the toxic heme-chloroquine complex and free heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[13][14]

Diagram: Antimalarial Mechanism of Chloroquine

Caption: Chloroquine inhibits heme polymerization in the malaria parasite's food vacuole.

Immunomodulatory Mechanism of Action

The immunomodulatory effects of chloroquine and hydroxychloroquine are attributed to their ability to interfere with lysosomal function and signaling pathways involved in inflammation.[1]

-

Lysosomal pH Alteration: Similar to their action in the parasite vacuole, these compounds accumulate in lysosomes of immune cells, raising the intracellular pH.[15]

-

Inhibition of Antigen Presentation: The increased lysosomal pH impairs the function of enzymes responsible for processing and loading antigens onto Major Histocompatibility Complex (MHC) class II molecules. This disrupts the presentation of autoantigens to T-helper cells, a key step in the inflammatory cascade of autoimmune diseases.

-

Inhibition of Toll-Like Receptor (TLR) Signaling: Chloroquine and hydroxychloroquine can interfere with the activation of endosomal Toll-like receptors, particularly TLR9, which recognizes microbial and self-DNA.[15][16] By preventing the binding of nucleic acids to TLR9, they dampen the downstream production of pro-inflammatory cytokines like interferons.[16][17]

Diagram: Immunomodulatory Mechanism of Chloroquine/Hydroxychloroquine

Caption: Chloroquine and hydroxychloroquine modulate immune responses by altering lysosomal pH and inhibiting TLR9 signaling.

Structure-Activity Relationships and the Development of Derivatives

The 7-chloroquinoline scaffold has proven to be a fertile ground for medicinal chemists to explore structure-activity relationships (SAR) and develop new therapeutic agents.

| Modification Site | Effect on Activity | Examples of Derivatives and Their Applications |

| Position 4 Side Chain | Crucial for antimalarial activity. The length and nature of the diaminoalkane side chain influence efficacy against both chloroquine-sensitive and -resistant malaria strains.[18] | Hydroxychloroquine: Addition of a hydroxyl group to the side chain reduces toxicity and broadens its use to autoimmune diseases.[1][5] |

| Position 7 Substituent | The chloro group is important for activity. Replacement with other halogens (bromo, iodo) can maintain or slightly alter activity, while electron-donating groups like methoxy generally decrease antimalarial potency.[18] | 7-Iodo and 7-Bromo analogs: Show comparable activity to chloroquine against P. falciparum.[18] |

| Hybrid Molecules | Combining the 7-chloroquinoline core with other pharmacophores has led to compounds with novel activities. | Hydrazone derivatives: Exhibit promising anticancer activity against a range of cancer cell lines.[19] Benzimidazole hybrids: Investigated for their antiproliferative effects in cancer.[20] Triazole derivatives: Show potential as antiviral agents against viruses like Chikungunya.[21] |

Table 1: Structure-Activity Relationships of 7-Chloroquinoline Derivatives

The development of hybrid molecules is a particularly active area of research, aiming to create multifunctional drugs with improved efficacy and the potential to overcome drug resistance.[22]

Analytical Characterization of 7-Chloroquinoline Compounds

The robust characterization of 7-chloroquinoline compounds is essential for quality control, pharmacokinetic studies, and the development of new derivatives. A combination of spectroscopic and chromatographic techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a workhorse technique for the separation, identification, and quantification of 7-chloroquinoline compounds and their metabolites in various matrices. Reversed-phase HPLC with UV detection is a common approach.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of newly synthesized 7-chloroquinoline derivatives, confirming the connectivity of atoms and the overall molecular structure.

-

Mass Spectrometry (MS): MS, often coupled with HPLC (LC-MS), provides highly sensitive and specific detection, allowing for the determination of molecular weight and fragmentation patterns, which aids in structure confirmation and metabolite identification.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, providing complementary structural information.

Future Directions and Conclusion

The 7-chloroquinoline core, from its historical roots as a life-saving antimalarial to its current role in managing autoimmune diseases and its potential in oncology and virology, remains a remarkably versatile and enduring pharmacophore.[23][24] Current research continues to explore its potential, with a focus on:

-

Overcoming Drug Resistance: Designing novel derivatives that can circumvent the resistance mechanisms developed by malaria parasites.

-

Targeted Therapies: Developing 7-chloroquinoline-based compounds that specifically target pathways involved in cancer and viral replication.[25]

-

Improved Safety Profiles: Modifying the scaffold to minimize the side effects associated with long-term use, such as retinopathy.

References

- History of antimalarial drugs. (n.d.). Medicines for Malaria Venture.

- Chloroquine. (n.d.). In Wikipedia.

- Recent progress in the development of anti-malarial quinolones. (2014). Malaria Journal.

- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). Molecules.

- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. (2018). Beilstein Journal of Organic Chemistry.

- Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy. (2020).

- Synthesizing Hydroxychloroquine. (n.d.). Virginia Commonwealth University TechTransfer and Ventures.

- On the molecular mechanism of chloroquine's antimalarial action. (1995). Experimental Parasitology.

- Hydroxychloroquine history and its cardiovascular safety. (2020). FPM.

- Political Power and Chloroquine: A Long History. (2020). Pulitzer Center.

- Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine. (2020).

- Quantitative structure retention/activity relationships of biologically relevant 4-amino-7-chloroquinoline based compounds. (2016). Journal of Pharmaceutical and Biomedical Analysis.

- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. (n.d.). Molecules.

- Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19. (2021).

- Hydroxychloroquine synthesis. (n.d.). ChemicalBook.

- Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. (n.d.). Journal of the Brazilian Chemical Society.

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.

- Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. (n.d.). Bentham Science.

- Hydroxychloroquine (HCQ) and its Synthetic Precursors: A Review. (2022). Mini-Reviews in Organic Chemistry.

- Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. (1998). Journal of Medicinal Chemistry.

- Paulownin triazole-chloroquinoline derivative: a promising antiviral candidate against chikungunya virus. (2023). Letters in Applied Microbiology.

- Chloroquine. (n.d.). SlideShare.

- Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. (n.d.). ACS Omega.

- Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (n.d.).

- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (n.d.).

- Combes quinoline synthesis. (n.d.). In Wikipedia.

- Mechanisms Underlying the Effects of Chloroquine on Red Blood Cells Metabolism. (2024).

- Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. (n.d.). Benchchem.

- Complete Guide to Antimalarial Drugs | Chloroquine & Quinine Mechanism of Action | DocTutorials V5. (2023, October 15). YouTube.

- Cardiotoxicity of chloroquine and hydroxychloroquine through mitochondrial pathway. (2023). Cardiovascular Toxicology.

- Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor. (2022). ChemistryOpen.

- Combes Quinoline Synthesis. (n.d.).

- Combes Quinoline Synthesis. (n.d.). Scite.ai.

- Mechanisms Underlying the Effects of Chloroquine on Red Blood Cells Metabolism. (2024).

- Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters. (n.d.). Current Drug Metabolism.

- Synthetic and medicinal perspective of quinolines as antiviral agents. (n.d.). European Journal of Medicinal Chemistry.

- Combes Quinoline Synthesis PDF. (n.d.). Scribd.

- Pathway-specific inhibition of primaquine metabolism by chloroquine/quinine. (2016). Malaria Journal.

- Gould–Jacobs reaction. (n.d.). In Wikipedia.

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).

- 4,7-dichloroquinoline. (n.d.). Organic Syntheses.

- Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. (2018). Molecules.

Sources

- 1. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 9. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. scite.ai [scite.ai]

- 11. scribd.com [scribd.com]

- 12. iipseries.org [iipseries.org]

- 13. Chloroquine - Wikipedia [en.wikipedia.org]

- 14. Chloroquine | PPTX [slideshare.net]

- 15. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. scielo.br [scielo.br]

- 23. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Design, Synthesis, and Development of 4‐[(7‐Chloroquinoline‐4‐yl)amino]phenol as a Potential SARS‐CoV‐2 Mpro Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 7-Chloroquinolin-3-ol

Abstract

7-Chloroquinolin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key intermediate for the synthesis of pharmacologically active molecules. Understanding its fundamental physicochemical properties—namely solubility and stability—is a prerequisite for its effective use in drug discovery and development. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. While specific experimental data for this compound is not widely available in public literature, this document outlines the established principles and detailed protocols necessary for its thorough investigation. We will cover thermodynamic and kinetic solubility assessments, solid-state and solution-state stability, and forced degradation studies in line with regulatory expectations. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems to ensure scientific integrity.

Introduction: The Quinoline Scaffold in Drug Discovery